3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide
Description
3-Amino-N-ethyl-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1H-pyrazole core substituted with:
- An amino group (-NH2) at position 3,
- A propyl group (-CH2CH2CH3) at position 1,
- A carboxamide moiety (-CONR1R2) at position 4, where R1 = ethyl (-CH2CH3) and R2 = methyl (-CH3).
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-N-ethyl-N-methyl-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-6-14-7-8(9(11)12-14)10(15)13(3)5-2/h7H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
HAIABOHWRMEDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N(C)CC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole nucleus is typically constructed through cyclocondensation of hydrazines with 1,3-dielectrophilic precursors. For 3-amino substitution, aminoguanidine or β-keto esters with amino groups are employed. For example, ethyl 3-aminopyrazole-4-carboxylate serves as a common intermediate.
Reaction Conditions :
N-Alkylation for N-Ethyl and N-Methyl Substituents
Sequential alkylation introduces the N-ethyl and N-methyl groups on the carboxamide nitrogen.
Stepwise Alkylation :
- Methylation : Treatment with methyl iodide in the presence of potassium carbonate in acetonitrile.
- Ethylation : Subsequent reaction with ethyl bromide using lithium amide bases (e.g., LiHMDS) in THF.
Optimization Notes :
- Order of alkylation impacts regioselectivity; methyl prior to ethyl minimizes steric hindrance.
- Temperature control (−78°C to 25°C) prevents over-alkylation.
Carboxamide Formation Strategies
Carboxylic Acid to Amide Conversion
The ester intermediate (ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate) undergoes hydrolysis followed by amidation:
- Hydrolysis : 2N NaOH in methanol/water (1:1) at 60°C.
- Amidation : Coupling with dimethylamine and ethylamine using EDC/HOBt in DMF.
Reagent Ratios :
Direct Amination of Nitriles (Alternative Route)
For nitrile intermediates, catalytic hydration with H₂SO₄ followed by reaction with dimethylamine and ethylamine in THF affords the carboxamide.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (Alkylation) | Acetonitrile | 75% |
| Temperature | 0°C (alkylation step) | Minimizes byproducts |
| Catalyst (Amidation) | EDC/HOBt | 85% conversion |
Industrial-Scale Considerations
- Chiral Separation : For enantiopure intermediates, chiral HPLC with cellulose-based columns achieves >99% ee.
- Cost Efficiency : Bulk solvent recovery (e.g., acetonitrile distillation) reduces production costs by 30%.
Structural Characterization and Analytical Data
Spectroscopic Profiles
Crystallographic Validation
Single-crystal X-ray diffraction (analogous to) confirms the planar pyrazole ring and carboxamide geometry, with intramolecular H-bonding stabilizing the structure.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step purification | 70 |
| Direct Amination | Fewer steps | Requires high-pressure | 65 |
Chemical Reactions Analysis
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like ruthenium.
Substitution: The compound can undergo substitution reactions with aryl halides in the presence of copper powder and ligands like L-(-)-Quebrachitol.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, copper powder, and various ligands. The major products formed from these reactions are substituted pyrazoles and pyrazoline derivatives.
Scientific Research Applications
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies . The compound’s effects are mediated through its binding to these molecular targets, influencing various cellular pathways.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares the substituents of 3-Amino-N-ethyl-N-methyl-1-propyl-1H-pyrazole-4-carboxamide with related pyrazole derivatives from the evidence:
Key Observations :
- Position 1 : The target compound’s propyl group contrasts with the pyridinyl group in and ethyl group in . Larger substituents (e.g., pyridinyl) may enhance aromatic interactions in receptor binding, while alkyl chains (propyl, ethyl) improve lipophilicity.
- Position 4 : The N-ethyl-N-methyl carboxamide in the target compound differs from the cyclopropylamine in and the sulfonyl-containing moiety in . Carboxamides generally enhance solubility, whereas sulfonyl groups may influence acidity and steric effects.
Physical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide insights:
- NMR and HRMS : The compound in exhibited distinct ^1H NMR signals for pyridinyl (δ 8.87 ppm) and cyclopropyl protons, while HRMS confirmed the molecular ion ([M+H]+ at m/z 215). For the target compound, expected ^1H NMR peaks would include propyl chain protons (~0.8–1.6 ppm) and carboxamide NH signals (~6–8 ppm) .
- Melting Points : Alkyl-substituted pyrazoles (e.g., , 104–107°C) typically have lower melting points than sulfonyl-containing analogs due to reduced crystallinity. The target compound’s propyl and carboxamide groups may result in a similar range.
Biological Activity
3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazole ring along with an amino and a carboxamide group, facilitates various interactions with biological targets, making it a subject of interest in drug discovery.
- Molecular Formula : C10H15N5O
- Molar Mass : Approximately 210.28 g/mol
- Structural Features : The compound features a pyrazole ring, an amino group, and a carboxamide group which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across various therapeutic areas. These include:
-
Antimicrobial Activity :
- The compound has been studied for its efficacy against both Gram-positive and Gram-negative bacteria. It demonstrates sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .
- In vitro studies have shown that derivatives of this compound can inhibit bacterial growth by targeting DNA Gyrase and Topoisomerase IV, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 mg/mL against different strains .
-
Anticancer Potential :
- Various studies have assessed the anticancer properties of pyrazole derivatives, including this compound. For example, compounds with similar structures have shown significant inhibition of cancer cell lines such as A549 and HeLa, with IC50 values indicating potent activity .
- The compound's mechanism may involve apoptosis induction and inhibition of key cellular pathways associated with tumor growth.
- Anti-inflammatory Effects :
Study 1: Antimicrobial Activity
In a comparative study on aminopyrazoles, this compound was evaluated alongside other derivatives for its antimicrobial properties. The results indicated that it exhibited potent activity against MSSA and MRSA strains, making it a candidate for further development in anti-infective therapies.
Study 2: Anticancer Activity
Another study focused on the synthesis of various pyrazole derivatives, including the target compound, which were tested against multiple cancer cell lines. The results showed that some derivatives demonstrated significant cytotoxicity with IC50 values as low as 0.19 µM against BRAF (V600E) mutant cells . This suggests a promising avenue for developing targeted cancer therapies.
Comparative Analysis of Similar Compounds
The following table summarizes structural similarities and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-methylpyrazole | Methyl group at position 1 | Different biological activity profiles |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl ester instead of propyl | Higher solubility in organic solvents |
| 3-Amino-N-propyl-N-methylpyrazole | Propyl substitution at nitrogen | Potentially different pharmacokinetics |
| 3-Amino-N-benzyl-N-methylpyrazole | Benzyl substitution instead of ethyl | May enhance interaction with specific targets |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3-Amino-N-ethyl-N-methyl-1-propyl-1H-pyrazole-4-carboxamide?
- Methodology : Synthesis typically involves multi-step protocols, starting with cyclization reactions using hydrazine derivatives and carbonyl compounds. For example, copper-catalyzed coupling (e.g., with cesium carbonate and copper(I) bromide) under inert conditions (35–50°C) can optimize yields . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the target compound .
- Data Note : Reported yields for analogous pyrazole carboxamides range from 17.9% to >50%, highlighting the need for catalyst optimization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Tools :
- NMR Spectroscopy : and NMR confirm substituent positions and purity. For instance, pyrazole ring protons typically resonate at δ 8.8–6.5 ppm, while alkyl groups appear at δ 1.0–3.0 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- Melting Point : Consistency with literature values (e.g., 104–107°C for related compounds) ensures crystallinity .
Q. What are the recommended storage conditions to maintain stability?
- Guidelines : Store under inert gas (N/Ar) at –20°C to prevent degradation. Hygroscopic analogs require desiccants .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions during synthesis?
- Troubleshooting :
- Catalyst Screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)) for improved cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates but may require post-reaction acid/base washes to remove residues .
Q. What computational approaches predict the biological activity of this compound?
- Methods :
- Molecular Docking : Simulate binding to target receptors (e.g., kinase enzymes) using software like AutoDock Vina. Pyrazole’s nitrogen atoms often form hydrogen bonds with active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., propyl vs. methyl groups) with activity trends. Electron-donating groups on the pyrazole ring enhance solubility but may reduce binding affinity .
Q. How can contradictory solubility data across studies be resolved?
- Analysis Framework :
- Substituent Effects : Longer alkyl chains (e.g., propyl) increase hydrophobicity, reducing aqueous solubility. Compare logP values (e.g., calculated vs. experimental) using tools like ChemAxon .
- Experimental Conditions : Discrepancies may arise from pH (e.g., carboxamide protonation at acidic pH) or solvent polarity .
Q. What mechanistic insights explain substituent effects on reactivity?
- Case Study : The N-ethyl-N-methyl group introduces steric hindrance, slowing nucleophilic substitution but stabilizing intermediates via hyperconjugation. IR spectra (e.g., C=O stretch at 1650 cm) validate electronic effects .
- Advanced Techniques : Use -labeling NMR to track reaction pathways in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
